molecular formula C18H15FN2O2S B5697379 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B5697379
M. Wt: 342.4 g/mol
InChI Key: WZTNAGRPQNHSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as FPhTh, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPhTh belongs to the class of thiazole compounds and has been studied for its ability to target specific cellular pathways.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its ability to target specific cellular pathways. In cancer research, this compound has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is known to play a critical role in cancer cell growth and proliferation. In inflammation research, this compound has been shown to inhibit the activity of the NF-κB pathway, which is known to play a critical role in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 pathway, which is known to play a critical role in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the infiltration of immune cells into inflamed tissues, and reduce tissue damage. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide in lab experiments include its ability to target specific cellular pathways, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential for off-target effects, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the scientific research on N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide. One potential future direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another potential future direction is to further elucidate its mechanism of action and identify potential drug targets. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its use in lab experiments.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with thioacetamide. The final step involves the reaction of the intermediate with phenoxyacetic acid to obtain this compound.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-17(13-7-9-14(19)10-8-13)21-18(24-12)20-16(22)11-23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTNAGRPQNHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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